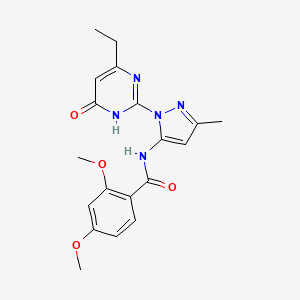

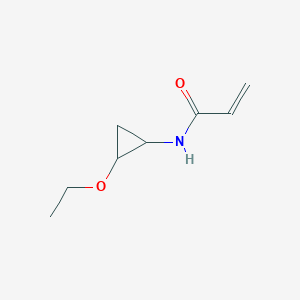

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multiple steps, starting from simpler precursors. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, a hydrolysis step is followed by a reaction with acetic anhydride, and subsequent reactions with various amines to afford the target compounds . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These multi-step syntheses require careful control of reaction conditions to ensure the successful formation of the desired products.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a thieno[3,2-d]pyrimidin-4-yl derivative was determined to belong to the tetragonal system, and DFT was used to compare optimized geometric bond lengths and angles with X-ray diffraction values . This analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's ability to undergo further chemical transformations. In the case of pyrazolo[3,4-d]pyrimidin-4-ones, the introduction of various amines leads to a range of derivatives with different chemical properties . Understanding these reactions is essential for the design of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of methoxy groups and amide linkages can affect the compound's hydrogen bonding potential and overall polarity . Additionally, the analysis of vibrational spectra (IR & Raman) and NMR data provides insights into the functional groups present and their chemical environment . These properties are important for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.

Anticancer Activity

The anticancer activity of pyrimidine derivatives is evaluated using various cancer cell lines. Compounds such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one have shown potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line . Similarly, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed promising anticancer activity against several human cancer cell lines, including colon, lung, and gastric cancers . These studies highlight the potential of pyrimidine derivatives as anticancer agents and the importance of structure-activity relationship studies in drug development.

Applications De Recherche Scientifique

Antioxidant Activity Analysis

The study of antioxidants and their implications across various fields, including food engineering, medicine, and pharmacy, is a major interest within the scientific community. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical for understanding the antioxidant capacity of complex samples. These assays, based on chemical reactions and assessed through spectrophotometry, have been applied successfully in antioxidant analysis (Munteanu & Apetrei, 2021).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocycle in drug discovery, shows a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies surrounding this scaffold have garnered attention, suggesting room for further exploration in developing potential drug candidates. This highlights the importance of such scaffolds in medicinal chemistry and drug development (Cherukupalli et al., 2017).

Heterocyclic Compounds in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are noted for their versatility as synthetic intermediates and their biological importance. Their functionalities are critical in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent activities such as anticancer, antibacterial, and anti-inflammatory. The utilization of heterocyclic N-oxides in advanced chemistry and drug development investigations underscores their significance in organic synthesis and potential in medicinal applications (Li et al., 2019).

Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Discovery

The exploration of pyrazole clubbed pyrimidine derivatives over recent decades has shown significant antimicrobial potency, with studies emphasizing diverse synthetic approaches to enhance antimicrobial activity. The incorporation of electron-withdrawing groups and N-substituted aromatic or hetero-aromatic groups at active sites on pyrazole and pyrimidine rings has been identified as a strategy to achieve potent antimicrobial motifs, suggesting a pathway for synthesizing new-age antimicrobials with heightened potency (Trivedi, Joshi, & Patel, 2022).

Propriétés

IUPAC Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-5-12-9-17(25)22-19(20-12)24-16(8-11(2)23-24)21-18(26)14-7-6-13(27-3)10-15(14)28-4/h6-10H,5H2,1-4H3,(H,21,26)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZHZRTRDHCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)

![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013336.png)

![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)

![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)